

# sample preparation of olivine for transmission electron microscopy (TEM)

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## *Compound of Interest*

Compound Name: *Olivine*

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## Application Notes and Protocols for Olivine TEM Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of high-quality **olivine** samples for Transmission Electron Microscopy (TEM) analysis. The following sections offer a comparative overview of common preparation techniques, step-by-step experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their specific research needs.

## Introduction

Transmission Electron Microscopy is a powerful technique for characterizing the microstructure, crystal defects, and chemical composition of **olivine** at the nanoscale. However, the quality of TEM analysis is highly dependent on the preparation of an electron-transparent thin foil from a bulk sample. The primary challenge in preparing **olivine**, a brittle silicate mineral, is to create a large, artifact-free thin area without introducing significant damage to the crystal structure. This document outlines two primary methodologies: the traditional mechanical polishing followed by ion milling, and the more site-specific Focused Ion Beam (FIB) lift-out technique.

## Comparison of Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the required precision of the analysis area, the nature of the **olivine** sample (e.g., single crystal, polycrystalline aggregate), and the available equipment. The following table summarizes the key quantitative parameters and qualitative aspects of the primary methods.

Parameter	Traditional Mechanical & Ion Milling	Focused Ion Beam (FIB) Lift-Out
Starting Material	Bulk rock chip or thick section	Bulk sample, thin section, or mounted grain
Initial Sample Size	Several mm to cm	Several mm to cm
Final Lamella Dimensions	~3 mm diameter disc	~5-20 $\mu\text{m}$ long, ~5-15 $\mu\text{m}$ wide <sup>[1]</sup>
Final Thickness	< 100 nm	< 100 nm <sup>[2][3]</sup>
Mechanical Polishing Thickness	5-15 $\mu\text{m}$ <sup>[4]</sup>	Not applicable
Ion Milling Time	Hours (can be < 15 mins with tripod polishing) <sup>[5][6]</sup>	1-4 hours
Site Specificity	Low to moderate	High (within 50 nm) <sup>[7]</sup>
Throughput	Low	Moderate
Common Artifacts	Mechanical cracking, preferential thinning, ion beam damage	Ga <sup>+</sup> implantation, amorphous layers, curtaining effect <sup>[7]</sup>
Advantages	Large electron-transparent area, relatively inexpensive equipment <sup>[8]</sup>	Precise site selection, suitable for specific grain boundaries or inclusions <sup>[8][9]</sup>
Disadvantages	Can be time-consuming, difficult for specific features, potential for sample breakage <sup>[8]</sup>	Destructive, potential for Ga <sup>+</sup> contamination, smaller analysis area <sup>[2][8]</sup>

# Experimental Protocols

## Protocol 1: Traditional Mechanical Polishing and Argon Ion Milling

This method is suitable for generating large, electron-transparent areas and is often used for general microstructure characterization of **olivine**.

### 3.1.1. Mechanical Thinning and Polishing

- Initial Sectioning: Cut a thin slice (approximately 1 mm thick) from the bulk **olivine** sample using a low-speed diamond saw with a coolant to minimize mechanical damage.
- Mounting: Mount the slice onto a glass slide using a suitable adhesive (e.g., epoxy or wax).
- Grinding: Grind the sample to a thickness of approximately 100-120  $\mu\text{m}$  using a series of silicon carbide (SiC) abrasive papers with decreasing grit sizes (e.g., 320, 600, and 1200 grit). Use a lubricant and gentle, even pressure.
- Polishing: Polish the sample using a sequence of diamond lapping films with progressively smaller particle sizes (e.g., 30  $\mu\text{m}$ , 15  $\mu\text{m}$ , 9  $\mu\text{m}$ , 6  $\mu\text{m}$ , 3  $\mu\text{m}$ , 1  $\mu\text{m}$ , and 0.5  $\mu\text{m}$ ).<sup>[10]</sup> For the final polishing step, a colloidal silica suspension on a soft cloth can be used to achieve a mirror-like finish.<sup>[5]</sup>
- Demounting and Remounting: Carefully detach the thinned sample by dissolving the adhesive in an appropriate solvent (e.g., acetone). Remount the sample with the polished side down and repeat the grinding and polishing process on the second side.
- Final Mechanical Thinning: Continue polishing until the sample thickness is between 5 and 15  $\mu\text{m}$ .<sup>[4]</sup> This can be monitored using an optical microscope.
- Dimpling (Optional but Recommended): To reduce the time required for ion milling, create a central depression in the sample using a dimple grinder. This thins the central area to a few micrometers while leaving a thicker, more robust rim.
- Grid Attachment: Secure the thinned and dimpled sample onto a 3 mm TEM grid (e.g., copper or molybdenum) using a minimal amount of epoxy.

### 3.1.2. Argon Ion Milling

- Instrument Setup: Place the grid-mounted sample into the ion mill holder.
- Milling Parameters:
  - Ion Source: Argon (Ar+) ions.
  - Accelerating Voltage: Start with a higher voltage (e.g., 4-6 kV) to increase the milling rate. [\[11\]](#)
  - Milling Angle: Use a relatively high angle (e.g., 10-15°) initially.
- Milling Process: Mill the sample from both sides until a small perforation appears in the center of the thinned area.
- Final Polishing (Low-Energy Milling): Once perforation is achieved, reduce the accelerating voltage (e.g., 1-3 kV) and the milling angle (e.g., 2-5°) to remove any amorphous layers and surface damage created during the higher-energy milling. [\[12\]](#)
- Sample Cleaning: A final, very low-energy milling step (e.g., <0.5 kV) can be performed for a short duration to clean the sample surface. [\[13\]](#)

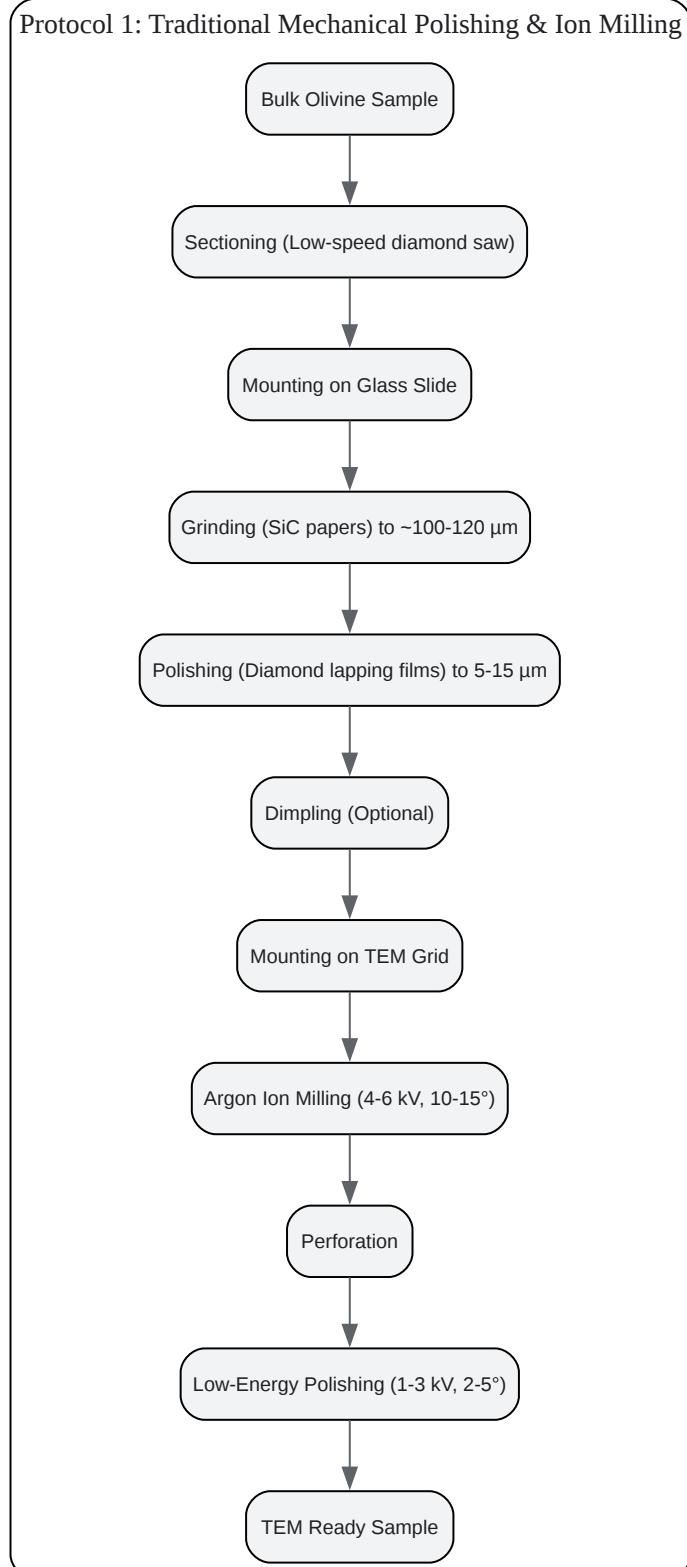
## Protocol 2: Focused Ion Beam (FIB) Lift-Out Technique

This technique is ideal for site-specific analysis of particular features within an **olivine** grain, such as inclusions, exsolution lamellae, or grain boundaries. [\[14\]](#)

- Sample Mounting and Coating: Mount the **olivine** sample on an SEM stub. If the sample is non-conductive, apply a thin conductive coating (e.g., carbon or gold) to prevent charging.
- Locating the Region of Interest (ROI): Insert the sample into the FIB-SEM chamber and use the SEM to navigate and identify the specific feature of interest.
- Protective Layer Deposition: Deposit a protective strap of platinum (Pt) or carbon over the ROI using the gas injection system in the FIB. This layer protects the surface from the ion beam during milling.

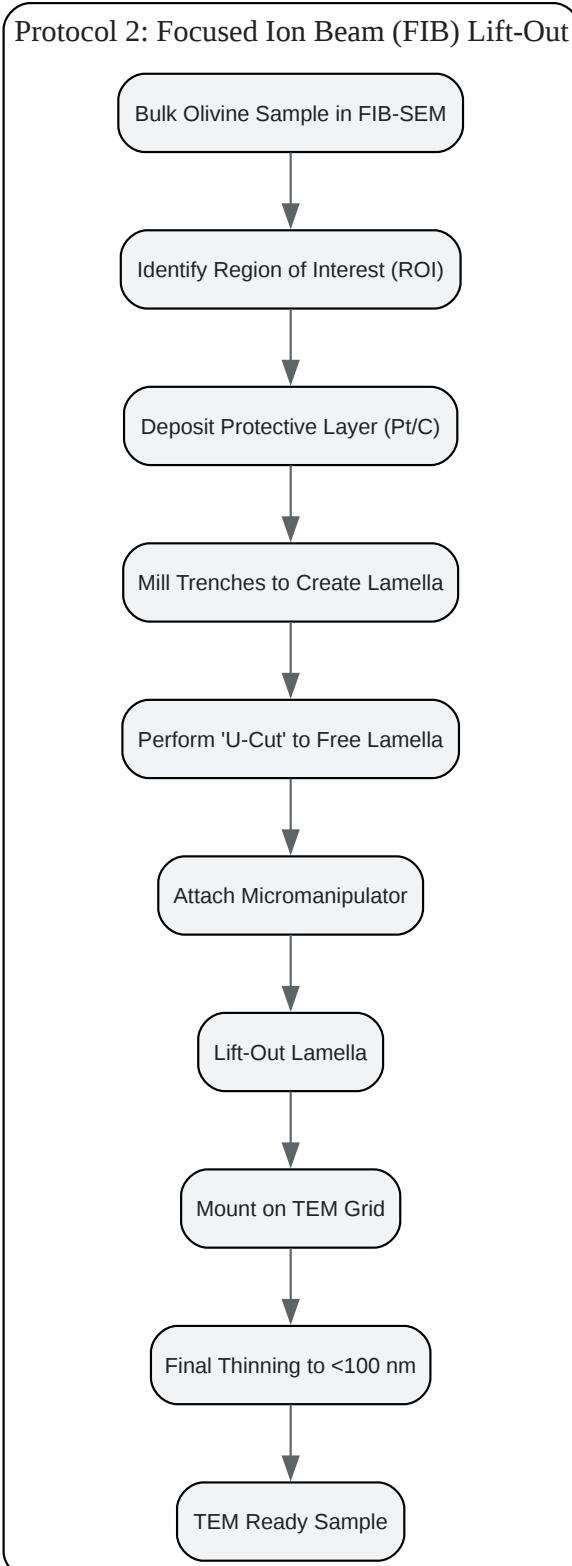
- Trench Milling: Use a high ion beam current (e.g., several nanoamperes) to mill two trenches on either side of the ROI, creating a thin lamella.
- "U-Cut" and Release: Mill the sides and bottom of the lamella to free it from the bulk sample, leaving a small micro-bridge at one end.
- In-situ Lift-Out:
  - Carefully bring a micromanipulator needle into contact with the freed end of the lamella.
  - Weld the needle to the lamella using ion-beam-assisted deposition.
  - Cut the remaining micro-bridge to completely free the lamella.
  - Retract the micromanipulator to lift the lamella out of the trench.
- Mounting on TEM Grid: Move the lamella to a TEM grid (typically a half-grid or a specialized lift-out grid) and weld it to the grid using ion-beam-assisted deposition.
- Final Thinning: Use progressively lower ion beam currents to thin the lamella to electron transparency (<100 nm).<sup>[3]</sup> The final thinning steps should be performed at a low accelerating voltage and a shallow angle to minimize surface damage and amorphization.<sup>[7]</sup>

## Visualized Workflows



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Caption: Workflow for traditional **olivine** TEM sample preparation.



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Caption: Workflow for FIB lift-out TEM sample preparation.

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